

Bis-PEG3-biotin for beginners in protein chemistry

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Compound of Interest		
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An In-depth Technical Guide to Bis-PEG3-Biotin for Protein Chemistry

Introduction to Biotinylation and Bis-PEG3-Biotin

Biotinylation is a fundamental technique in protein chemistry that involves covalently attaching biotin (Vitamin B7) to a protein or other macromolecule. This process leverages the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin and streptavidin. This bond is one of the strongest known in nature, making it an ideal tool for detecting, purifying, and immobilizing proteins.

Bis-PEG3-biotin represents a class of advanced biotinylation reagents designed to offer greater versatility and efficiency compared to simple biotin linkers. The name itself describes its core components:

- Bis: Indicates the presence of two biotin moieties.
- PEG3: Refers to a polyethylene glycol spacer consisting of three ethylene glycol units. This
 hydrophilic spacer arm is crucial for increasing the reagent's solubility in aqueous buffers and
 reducing steric hindrance, allowing the biotin groups to more easily access the binding
 pockets of avidin or streptavidin.[1][2]

These reagents come in various forms, primarily as branched linkers for labeling a target molecule with two biotins, or as linear linkers with a biotin at each end for crosslinking applications.[3][4]



Core Properties and Chemical Data

The specific properties of **Bis-PEG3-biotin** reagents vary depending on their structure and any additional reactive groups. The inclusion of a hydrophilic PEG spacer generally enhances water solubility.[5][6]

Property	N-(acid-PEG3)-N- bis(PEG3-biotin)	Bis-sulfone-PEG3- Biotin	Bis-PEG3-biotin (linear)
Structure Type	Branched Labeling Reagent	Linear Labeling Reagent	Linear Crosslinking Reagent
Reactive Group	Carboxylic Acid (- COOH)	Bis-sulfone	None (two terminal biotins)
Target Functionality	Primary Amines (- NH2)	Thiols (-SH)	Streptavidin/Avidin
Molecular Formula	C45H81N7O15S2	C43H56N4O11S3	C30H52N6O7S2
Molecular Weight	1024.3 g/mol [6]	901.1 g/mol [7]	672.9 g/mol [2]
Solubility	Water, DMSO, DMF[8]	DMSO, DMF, DCM[7]	Water, DMSO, DMAC[4]
Storage	-20°C[5]	-20°C[7]	-20°C[2]

Key Applications in Protein Chemistry

The unique structures of **Bis-PEG3-biotin** reagents enable several advanced applications beyond simple protein labeling.

Enhanced Signal Amplification

Branched reagents like N-(acid-PEG3)-N-bis(PEG3-biotin) attach two biotin molecules to a single protein. In detection assays such as ELISA, Western blotting, or immunohistochemistry, each biotin can bind a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP).[9][10] This effectively doubles the signal output for each labeled protein, significantly increasing assay sensitivity.



Supramolecular Assembly and Crosslinking

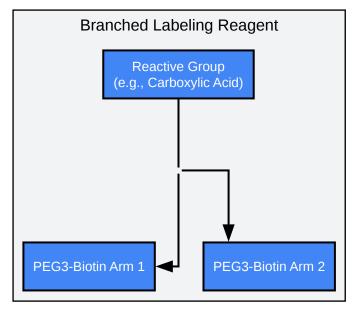
Linear **Bis-PEG3-biotin**, with a biotin at each end, can act as a homobifunctional crosslinker for avidin or streptavidin-conjugated molecules.[4] This allows for the controlled assembly of protein complexes or the creation of larger supramolecular structures.[4] For example, it can link two different proteins that have each been conjugated to streptavidin, or be used to create dimers or oligomers of a single streptavidin-conjugated protein.

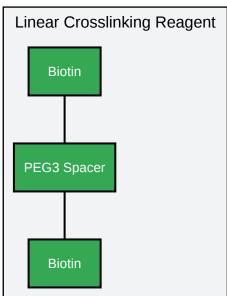
Blocking Endogenous Biotin

In certain tissues and cells, endogenous biotin can be a source of background noise in biotin-streptavidin detection systems. **Bis-PEG3-biotin** was specifically developed to block these endogenous biotin-binding sites, as it can bind to two different sites on avidin/streptavidin, both intramolecularly and intermolecularly.[4]

Visualized Workflows and Concepts

The following diagrams illustrate the structure and common experimental workflows involving **Bis-PEG3-biotin** reagents.

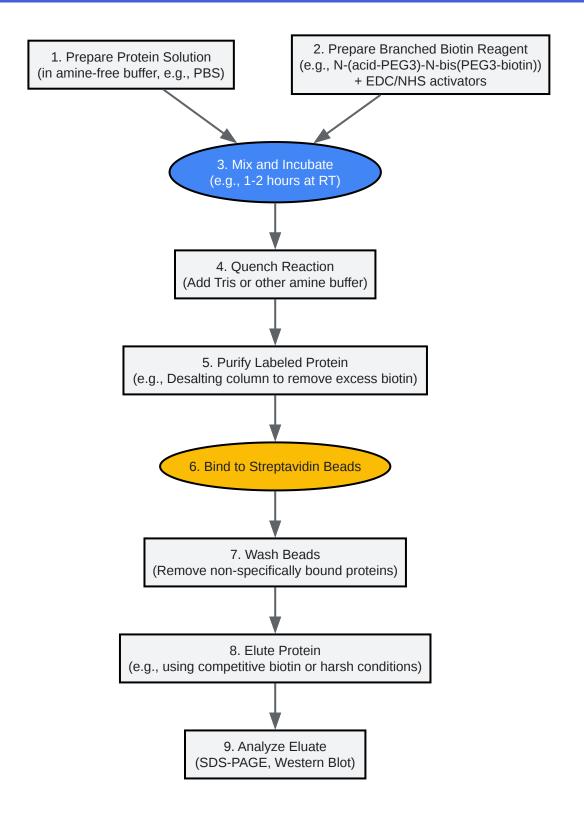




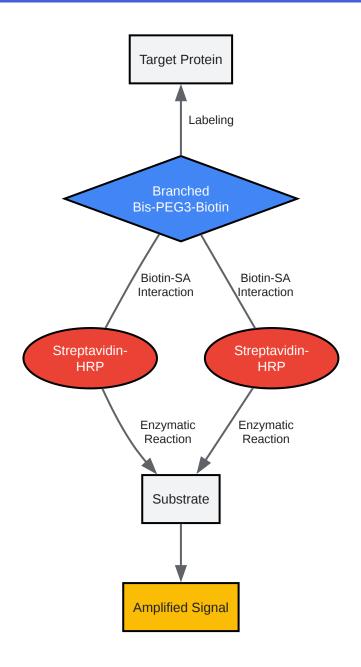
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Caption: Logical structures of branched vs. linear **Bis-PEG3-biotin** reagents.









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